2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy- is an organic compound with the molecular formula C21H26O This compound is characterized by a cyclohexadienone ring substituted with a tert-butyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadienone derivatives.
Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques such as distillation and crystallization is common.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and bases are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
- 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
Uniqueness
2,5-Cyclohexadien-1-one, 4-(1,1-dimethylethyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
117632-89-0 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-tert-butyl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O2/c1-10(2,3)11(13-4)7-5-9(12)6-8-11/h5-8H,1-4H3 |
InChI Key |
AJSYZODYUCCGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C=CC(=O)C=C1)OC |
Origin of Product |
United States |
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